molecular formula C7H7BrN2O B057905 N-(6-bromopyridin-2-yl)acetamide CAS No. 25218-99-9

N-(6-bromopyridin-2-yl)acetamide

Cat. No. B057905
CAS RN: 25218-99-9
M. Wt: 215.05 g/mol
InChI Key: AZKOTMZRXXAOOB-UHFFFAOYSA-N
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Description

N-(6-bromopyridin-2-yl)acetamide is a functionalized acid amide with a pyridine substitution, which plays a crucial role due to its excellent chelating properties. These compounds are widely utilized in various fields such as biology, medicine, and environmental chemistry, primarily because of their ability to form stable complexes with metals through effective coordination. This characteristic is largely attributed to the presence of electron-donating substituents, such as alkyl groups, which modify the ligand's donor properties and potentially introduce steric hindrance, significantly influencing coordination geometry and number.

Synthesis Analysis

The synthesis of compounds related to N-(6-bromopyridin-2-yl)acetamide often involves complex reactions where substituents like the bromide group play a pivotal role in determining the compound's reactivity and the resulting coordination geometry around metal centers. For instance, copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands have been synthesized to explore these effects, demonstrating how the presence of methyl groups results in distorted coordination geometries due to steric hindrance (Smolentsev, 2017).

Molecular Structure Analysis

The molecular structure of N-(6-bromopyridin-2-yl)acetamide derivatives is significantly influenced by the substituents on the pyridine ring, which affect the compound's overall geometry and electronic properties. For example, vibrational, spectroscopic, and molecular docking studies, along with density functional theory (DFT) calculations, have been conducted on similar compounds to understand their stability, reactivity, and potential bioactivity (Asath et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-(6-bromopyridin-2-yl)acetamide and its derivatives are diverse, ranging from dibromohydration processes to complex formation with metal ions. These reactions are pivotal in modifying the compound's chemical properties and enhancing its application scope. The dibromohydration of N-(2-alkynylaryl)acetamide, for example, highlights the compound's reactivity and the potential for synthesizing complex molecular structures under specific conditions (Qiu et al., 2017).

Physical Properties Analysis

The physical properties of N-(6-bromopyridin-2-yl)acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various domains. These properties are often determined through X-ray diffraction analysis and spectroscopic methods, providing insights into the compound's stability and suitability for specific applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the application of N-(6-bromopyridin-2-yl)acetamide derivatives in medicinal chemistry and environmental applications. For instance, the study of their antimicrobial activity, interaction with enzymes, and potential as corrosion inhibitors demonstrates the versatility and significance of these compounds in various scientific and industrial fields (Fahim & Ismael, 2019).

Scientific Research Applications

  • Antimicrobial Activity : N-(6-bromopyridin-2-yl)acetamide derivatives demonstrate significant antimicrobial properties. For instance, compounds synthesized from this derivative showed good antimicrobial activity, particularly against certain strains (Fahim & Ismael, 2019).

  • Chelating Properties in Copper(II) Complexes : N-(6-bromopyridin-2-yl)acetamide and its derivatives are noted for their excellent chelating properties, significantly influencing coordination number and geometry in copper(II) complexes (Smolentsev, 2017).

  • Antitumor Activity : Certain N-(6-bromopyridin-2-yl)acetamide derivatives have shown potent antiproliferative activity against cancer cell lines, indicating their potential as antitumor agents (Wu et al., 2017).

  • Anticonvulsant and Antidepressant Activity : Some derivatives of N-(6-bromopyridin-2-yl)acetamide exhibit promising anticonvulsant and antidepressant activities, offering potential therapeutic applications (Xie et al., 2013).

  • Potential in Photovoltaic Efficiency : Research suggests that certain N-(6-bromopyridin-2-yl)acetamide analogs might have applications in improving photovoltaic efficiency due to their light-harvesting efficiency and non-linear optical activity (Mary et al., 2020).

  • Corrosion Inhibition : N-(6-bromopyridin-2-yl)acetamide derivatives have been studied for their potential as corrosion inhibitors, particularly in acidic and oil mediums (Yıldırım & Cetin, 2008).

  • Antiviral Activity : Some derivatives containing the N-(6-bromopyridin-2-yl)acetamide moiety have shown anticytomegalovirus activity, indicating their potential use in antiviral therapies (Paramonova et al., 2020).

  • Imaging Applications in Medicine : N-(6-bromopyridin-2-yl)acetamide derivatives have been explored for their application in positron emission tomography (PET) imaging of translocator protein in ischemic brain and glioma (Fujinaga et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

N-(6-bromopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKOTMZRXXAOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438562
Record name N-(6-bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromopyridin-2-yl)acetamide

CAS RN

25218-99-9
Record name N-(6-bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-bromopyridin-2-amine (10 g, 0.060 mol) and Et3N (25 g, 0.27 mol) in CH2Cl2 (300 mL) was added AcCl (13 g, 0.17 mol) at 0° C. The mixture was stirred overnight. The reaction mixture was diluted with water and extracted with EtOAc (200 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give N-(6-bromopyridin-2-yl)acetamide (11 g, 88%). 1H NMR (400 MHz, CDCl3) δ 8.15 (d, J=8.0 Hz, 1H), 7.97 (brs, 1H), 7.55 (t, J=8.0 Hz, 1H), 7.18 (d, J=8.0 Hz, 1H), 2.19 (s, 3H).
Quantity
10 g
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reactant
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25 g
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13 g
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300 mL
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Synthesis routes and methods II

Procedure details

By the reaction in the same manner as in Example 56-(i) using 2-amino-6-bromopyridine (2.97 g) and acetic anhydride (2.9 ml), the title compound (2.30 g) was obtained as colorless scaly crystals.
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2.97 g
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reactant
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2.9 mL
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Synthesis routes and methods III

Procedure details

20 g (0.116 mole) of 2-amino-6-bromopyridine was dissolved in 140 ml. acetic anhydride and heated at 70° C for 45 minutes. 2-Acetamido-6-bromopyridine was isolated by filtration as white flakes, m.p.=159.2°-160.0° C, in 68% yield. The excess acetic anhydride present in the reaction mixture was hydrolyzed by the addition of 300 ml. water to the filtrate; the reaction mixture was agitated and an additional 27% yield of 2-acetamido-6-bromopyridine was collected by filtration, giving a 95% yield of reaction product, 2-acetamido-6-bromopyridine which was recrystallized from benzene.
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20 g
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Synthesis routes and methods IV

Procedure details

More specifically, the mercapto pyridine-1-oxide derivatives of the instant invention are prepared from known starting materials. 2-amino-6-bromopyridine which may be prepared by hydrogen bromide induced cyclization of 3-hydroxyglutaronitriles, a method described in U.S. Pat. No. 3,096,337, or by any other known process, is dissolved in an excess amount of acetic anhydride and heated at 70° C. for 45 minutes and the excess acetic anhydride is hydrolyzed by the addition of 300 ml. water, to give a substantially quantitative yield (95%) of 2-acetamido-6-bromopyridine which has a melting point of 159.2°-160.0° C. The 2-acetamido-6-bromopyridine is oxidized by heating a solution thereof in glacial acetic acid with an excess of peracetic acid at 70° C. for 2 hours and at 55° C. for 19 hours. The reaction mixture is diluted with 1600 ml. water and concentrated in vacuum, unreacted material removed by filtration, and the solvent evaporated from the filtrate, giving an 83% yield of impure 2-acetamido-6-bromopyridine-1-oxide which is purified and recrystallized from 2-propanol to yield fine white needles having a melting point of 180.0°-180.5° C. The mercapto derivative of 2-acetamido-6-bromopyridine-1-oxide may be prepared by reaction with an excess of sodium hydrosulfide (M NaSH) in an aqueous-ethanol medium while stirring for 5 hours at 60° C. and overnight at room temperature, adding concentrated hydrochloric acid dropwise to the cold yellow solution and collecting the light yellow solid by filtration, purifying by recrystallization from 2-propanol and obtaining pale yellow crystals having a melting point of 172.8°-173.5° C. A 79% yield of 2-acetamido-6-mercaptopyridine-1-oxide is obtained with the aforedefined process.
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[Compound]
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3-hydroxyglutaronitriles
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Synthesis routes and methods V

Procedure details

To a solution of 6-bromopyridin-2-amine (10 g, 0.060 mol) and Et3N (25 g, 0.27 mol) in CH2Cl2 (300 mL) was added acetyl chloride (13 g, 0.17 mol) at 0° C. The mixture was stirred overnight. The reaction mixture was diluted with water and extracted with ethyl acetate (200 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give N-(6-bromopyridin-2-yl)acetamide (11 g, 88%). 1H NMR (400 MHz, CDCl3) δ 8.15 (d, J=8.0 Hz, 1H), 7.97 (brs, 1H), 7.55 (t, J=8.0 Hz, 1H), 7.18 (d, J=8.0 Hz, 1H), 2.19 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
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13 g
Type
reactant
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Quantity
300 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Li, S Huang, J Li, J Li, X Ji, J Liu, L Chen… - Organic & …, 2020 - pubs.rsc.org
Under catalyst-free conditions, an efficient method to synthesize 2-pyridinylamides has been developed, and the protocol uses inexpensive and readily available 2-fluoropyridine and …
Number of citations: 1 pubs.rsc.org
X Pan, J Dong, Y Shi, R Shao, F Wei, J Wang… - Organic & biomolecular …, 2015 - pubs.rsc.org
Forty-two compounds (series 8, 9 and 10) incorporated with diacylated piperazine have been synthesized and evaluated as novel Bcr-Abl inhibitors based on ‘six-atom linker’. Five of …
Number of citations: 15 pubs.rsc.org
E Martinborough, TM Denti, PP Castro… - Helvetica chimica …, 1995 - Wiley Online Library
The complexation of N‐benzyloxycarbonyl (Cbz) derivatives of the excitatory amino acids L‐aspartic acid (Asp; 1), L‐glutamic acid (Glu; 3), and, for the first time, L‐kainic acid ((2S,3S,3S…
Number of citations: 50 onlinelibrary.wiley.com
MWD Perry, K Bjorhall, P Bold, M Brulls… - Journal of Medicinal …, 2021 - ACS Publications
Starting from our previously described PI3Kγ inhibitors, we describe the exploration of structure–activity relationships that led to the discovery of highly potent dual PI3Kγδ inhibitors. We …
Number of citations: 20 pubs.acs.org
S Sheokand, MS Balakrishna - Inorganic Chemistry, 2023 - ACS Publications
We describe the synthesis of a triazolyl-pyridine-based aminophosphine, N-(diphenylphosphaneyl)-6-(1-phenyl)-1H-(1,2,3-triazol-4-yl)pyridine-2-amine [2,6-{(PPh 2 )-N(H)(C 5 H 3 N)(…
Number of citations: 3 pubs.acs.org
B Yi, S Long, TF González-Cestari… - Bioorganic & medicinal …, 2013 - Elsevier
The present study describes our ongoing efforts toward the discovery of drugs that selectively target nAChR subtypes. We exploited knowledge on nAChR ligands and their binding site …
Number of citations: 10 www.sciencedirect.com
N German, AM Decker, BP Gilmour… - Journal of medicinal …, 2014 - ACS Publications
The recent discovery of allosteric modulators of the CB1 receptor including PSNCBAM-1 (4) has generated significant interest in CB1 receptor allosteric modulation. Here in the first …
Number of citations: 45 pubs.acs.org
H Staats, F Eggers, O Haß, F Fahrenkrug, J Matthey… - 2009 - Wiley Online Library
Based on a first example of an allosteric hemicarcerand (1) we prepared four new 2,2′‐bipyridines that carry resorcinarene moieties in a highly convergent manner. Upon coordination …
JH Conway - 2015 - search.proquest.com
This thesis describes the development of tools to study protein pyrophosphorylation, a recently discovered post-translational modification (PTM). Protein pyrophosphorylation occurs …
Number of citations: 2 search.proquest.com

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